N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound with a complex structure that includes a pyrrole ring and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 2,6-dimethylaniline with a suitable pyrrole derivative under specific conditions. One common method involves the use of 2,6-dimethylaniline and 2-chloroacetyl chloride, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Shares the dimethylphenyl group but differs in its acetamide structure.
(RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: Contains a piperidine ring instead of a pyrrole ring.
Uniqueness
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific combination of a pyrrole ring and a dimethylphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H16N2/c1-9-5-3-6-10(2)12(9)14-11-7-4-8-13-11/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) |
InChI Key |
SMJJQXVEBDICDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.